molecular formula C8H4ClN2NaO3S B3303084 Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane CAS No. 91982-77-3

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane

Cat. No.: B3303084
CAS No.: 91982-77-3
M. Wt: 266.64 g/mol
InChI Key: KOJKUXXOLVVLQE-YGCVIUNWSA-M
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Description

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane is a chemical compound with the molecular formula C8H4ClN2NaO3S and a molecular weight of 266.637 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a nitrilo(oxido)ethanimidoyl moiety, and a dioxo-lambda6-sulfane group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves several steps. The synthetic route typically includes the reaction of 4-chlorophenyl compounds with nitrilo(oxido)ethanimidoyl derivatives under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane undergoes various chemical reactions, including:

Scientific Research Applications

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane can be compared with other similar compounds, such as:

    Sodium (4-bromophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane: This compound has a bromine atom instead of chlorine, which may result in different chemical properties and reactivity.

    Sodium (4-methylphenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane: The presence of a methyl group instead of chlorine can affect the compound’s stability and reactivity.

    Sodium (4-nitrophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane: The nitro group can significantly alter the compound’s electronic properties and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.

Properties

IUPAC Name

sodium;(1E)-1-(4-chlorophenyl)sulfonyl-N-oxidomethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S.Na/c9-6-1-3-7(4-2-6)15(13,14)8(5-10)11-12;/h1-4,12H;/q;+1/p-1/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJKUXXOLVVLQE-YGCVIUNWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=N[O-])C#N)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=N/[O-])/C#N)Cl.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Reactant of Route 2
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Reactant of Route 3
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Reactant of Route 4
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Reactant of Route 5
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane
Reactant of Route 6
Sodium (4-chlorophenyl)[2-nitrilo(oxido)ethanimidoyl]dioxo-lambda6-sulfane

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